molecular formula C12H15N5O3S B1195270 Enterocura; Sulfaguanol CAS No. 27031-08-9

Enterocura; Sulfaguanol

Cat. No. B1195270
CAS RN: 27031-08-9
M. Wt: 309.35 g/mol
InChI Key: IJZUQDQOAFUFJY-UHFFFAOYSA-N
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Description

Sulfaguanol, also known as Enterocura, is an antibacterial sulfanilamide drug . It was used for patients with acute diarrhea . The molecular weight of Sulfaguanol is 309.34 and its formula is C12H15N5O3S .


Molecular Structure Analysis

The molecular structure of Sulfaguanol consists of a sulfonamide group attached to a guanidine group . The molecule has a Lipinski score of 0, indicating good bioavailability . It has 8 hydrogen bond acceptors (HAC), 4 hydrogen bond donors (HDO), a topological polar surface area (TPSA) of 134.10, and 2 rotatable bonds (ROTB) .


Physical And Chemical Properties Analysis

Sulfaguanol has a molecular weight of 309.34 and its formula is C12H15N5O3S . It has a calculated partition coefficient (CLOGP) of -0.88, indicating its solubility in water and lipids . It also has acid dissociation constants (pKa) of 9.74 (acidic), 5.6 (basic), 2.38 (basic), and 1.67 (basic) .

Scientific Research Applications

1. Impact on Thyroid Gland and Basal Metabolism

Sulfaguanidine, a component of Enterocura, was reported to produce significant enlargement of the thyroid gland in rats. This effect was observed regardless of the presence or absence of paraaminobenzoic acid. The impact of sulfaguanidine on the thyroid gland and possibly on the basal metabolic rate of rats, and its potential effects in humans, were considered significant areas of investigation. This research aimed to provide a basis for understanding other biological reactions and possible new therapeutic uses for sulfonamides (Mackenzie & Mackenzie, 1943).

2. Environmental Impacts

A study focusing on sulfamethazine, a related sulfonamide, assessed its toxicity to Daphnia magna, an indicator organism for environmental impacts. This research is relevant to understanding the environmental implications of sulfonamides, including sulfaguanidine, particularly in aquatic environments. The study suggested further evaluation of the impact of enteric sulfonamides, like sulfaguanidine, on the aquatic environment due to their high dosage and prevalent unmetabolized excretion (De Liguoro et al., 2009).

3. Microbial Resistance

Research on Pneumocystis carinii, a pathogen treated with sulfa drugs including sulfaguanidine, identified variations in the gene encoding the sulfa target enzyme, dihydropteroate synthase (DHPS). This variability suggested that the human-derived P. carinii DHPS may be evolving under selective pressure from sulfa drugs, highlighting concerns about microbial resistance to sulfonamides (Lane et al., 1997).

4. Soil and Agricultural Impacts

Sulfadiazine, a sulfonamide, has been studied for its sorption and desorption behavior in soils, reflecting on how sulfonamides like sulfaguanidine might behave in agricultural environments. The presence of manure enhances the hysteresis effect, indicating that sulfonamides may have significant impacts on soil and water contamination risks (Sukul et al., 2008).

5. Potential in Treating Enteritis in Swine

A study on sulfaguanidine's application in treating infectious enteritis in swine demonstrated its effectiveness. The research revealed that sulfaguanidine, when administered in specific doses, effectively controlled diarrhea and improved physical condition in swine (Kernkamp & Roepke, 1942).

6. Antimicrobial and Antibiotic Resistance

Trimethoprim and sulfonamides like sulfaguanidine have been widely used as antibacterial agents. A study detailed the development of bacterial resistance to these drugs, emphasizing the importance of understanding resistance mechanisms to counteract the spread of resistant bacterial strains (Huovinen et al., 1995).

Mechanism of Action

Sulfaguanol, like other sulfonamides, is believed to inhibit bacterial synthesis of folic acid, which is essential for the growth and multiplication of bacteria . This makes it selectively toxic for bacteria .

properties

IUPAC Name

2-(4-aminophenyl)sulfonyl-1-(4,5-dimethyl-1,3-oxazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c1-7-8(2)20-12(15-7)16-11(14)17-21(18,19)10-5-3-9(13)4-6-10/h3-6H,13H2,1-2H3,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZUQDQOAFUFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27031-08-9
Record name Sulfaguanole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27031-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaguanole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enterocura; Sulfaguanol
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Enterocura; Sulfaguanol
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Enterocura; Sulfaguanol
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Enterocura; Sulfaguanol
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Enterocura; Sulfaguanol
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Enterocura; Sulfaguanol

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